1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis : It is useful in the asymmetric synthesis of 1,2,3,4-tetrahydropyrrole[1,2-a]pyrazines, contributing to the field of organic synthesis (Gualandi et al., 2011).
Synthesis of Novel Analogues : It acts as a key starting material for synthesizing novel analogues, demonstrating its importance in developing new chemical entities (Voievudskyi et al., 2016).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Derivatives like tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines show potential as vascular smooth muscle relaxants and antihypertensive agents (Abou-Gharbia et al., 1984).
Inhibitors for Histone Deacetylase : It has been used to derive inhibitors selective for the HDAC6 isoform, showing potential in cellular modulation and therapeutic applications (Blackburn et al., 2014).
Antiarrhythmic Properties : Compounds like 2-(2′-R-2′-Hydroxyethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines have demonstrated antiarrhythmic properties, highlighting its potential in cardiovascular drug development (Likhosherstov et al., 2003).
Antitumor Activity : Some derivatives have shown antitumor activity in vivo experiments, contributing to the field of oncology (Temple & Rener, 1989).
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives have been studied for their antimicrobial and antioxidant properties .
Mode of Action
Based on the known properties of similar compounds, it can be inferred that it might interact with its targets to exert antimicrobial and antioxidant effects .
Result of Action
Similar compounds have been noted for their antimicrobial and antioxidant activities .
Properties
IUPAC Name |
1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-4,6,8,10H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOHPRHOYYETRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CN2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390184 | |
Record name | 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118959-62-9 | |
Record name | 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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